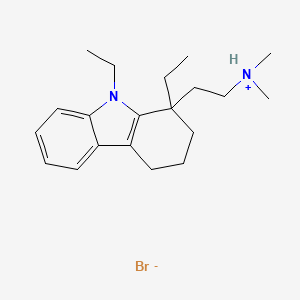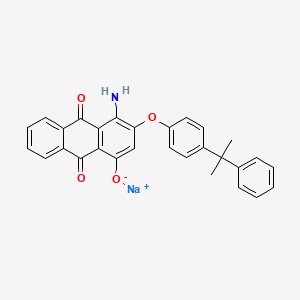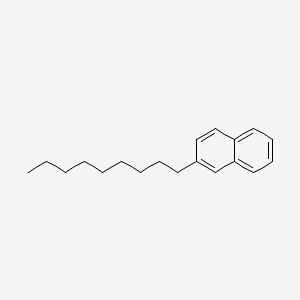
2-Nonylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonylnaphthalene is an organic compound with the molecular formula C19H26 and a molecular weight of 254.4097 g/mol . It is a derivative of naphthalene, where a nonyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nonylnaphthalene can be synthesized through the alkylation of naphthalene with nonyl halides in the presence of a Lewis acid catalyst. The reaction typically involves the use of aluminum chloride (AlCl3) as the catalyst and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nonylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form nonyl naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce nonyl naphthalenes with reduced aromaticity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Nonyl naphthoquinones
Reduction: Reduced nonyl naphthalenes
Substitution: Halogenated or nitrated nonyl naphthalenes
Scientific Research Applications
2-Nonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant additive, plasticizer, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-nonylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can lead to changes in cellular processes and functions. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparison with Similar Compounds
2-Nonylnaphthalene can be compared with other similar compounds, such as:
2-Methylnaphthalene: Similar in structure but with a methyl group instead of a nonyl group. It has different physical and chemical properties due to the smaller alkyl group.
2-Ethylnaphthalene: Contains an ethyl group at the second position. It exhibits different reactivity and applications compared to this compound.
2-Butylnaphthalene: Features a butyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its longer alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
61886-67-7 |
|---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-nonylnaphthalene |
InChI |
InChI=1S/C19H26/c1-2-3-4-5-6-7-8-11-17-14-15-18-12-9-10-13-19(18)16-17/h9-10,12-16H,2-8,11H2,1H3 |
InChI Key |
BVGNMQMWUMKSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


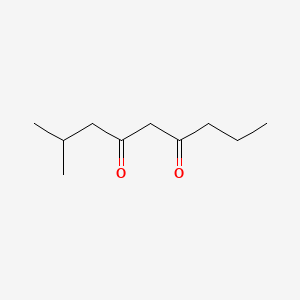
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
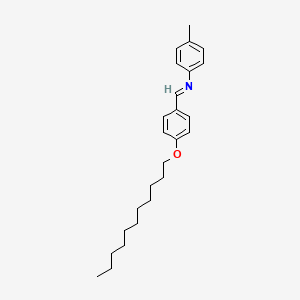
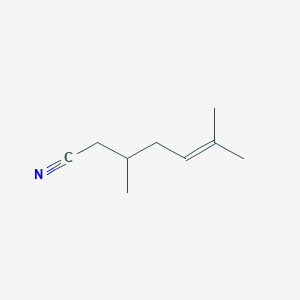
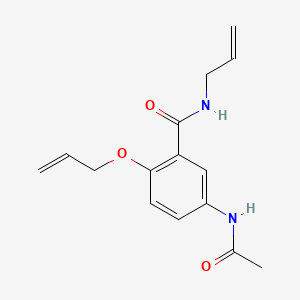
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


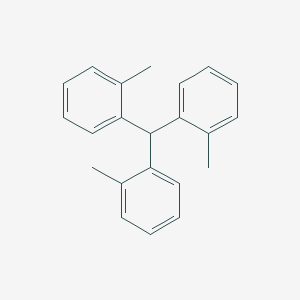
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
